Product packaging for Ferric chloride(Cat. No.:CAS No. 7705-08-0)

Ferric chloride

Cat. No.: B057074
CAS No.: 7705-08-0
M. Wt: 162.20 g/mol
InChI Key: RBTARNINKXHZNM-UHFFFAOYSA-K
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Description

Ferric chloride (FeCl₃) is a versatile and highly significant inorganic compound with extensive applications in scientific research and industrial processes. Its value stems from its potent Lewis acidity and its behavior as a source of ferric (Fe³⁺) ions. In water and wastewater treatment research, this compound is a cornerstone coagulant and flocculant. It functions through hydrolysis, forming various soluble and insoluble iron hydroxides that effectively destabilize colloidal particles, remove phosphates through precipitation, and aid in the elimination of color, organic matter, and heavy metals. This mechanism is critical for studies focused on developing advanced purification technologies and understanding contaminant fate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl3Fe<br>FeCl3 B057074 Ferric chloride CAS No. 7705-08-0

Properties

IUPAC Name

trichloroiron
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InChI

InChI=1S/3ClH.Fe/h3*1H;/q;;;+3/p-3
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InChI Key

RBTARNINKXHZNM-UHFFFAOYSA-K
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Canonical SMILES

Cl[Fe](Cl)Cl
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Molecular Formula

Cl3Fe, FeCl3
Record name FERRIC CHLORIDE
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Related CAS

10025-77-1 (hexahydrate), 20074-52-6 (Parent)
Record name Ferric chloride
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Molecular Weight

162.20 g/mol
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Physical Description

Ferric chloride is an orange to brown-black solid. It is slightly soluble in water. It is noncombustible. When wet it is corrosive to aluminum and most metals. Pick up and remove spilled solid before adding water. It is used to treat sewage, industrial waste, to purify water, as an etching agent for engraving circuit boards, and in the manufacture of other chemicals., Dark solid (red by transmitted light, green by reflected light) that sometimes appears brownish-black; Highly hygroscopic and readily forms the hexahydrate; Soluble in water; [Merck Index] Greenish-black odorless solid; [CHRIS], BLACK-TO-BROWN HYGROSCOPIC CRYSTALS.
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Boiling Point

599 °F at 760 mmHg (Decomposes) (NTP, 1992), About 316 °C
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Solubility

5 to 10 mg/mL at 68 °F (NTP, 1992), In cold water: 74.4 g/100 cc at 0 °C; in hot water: 535.7 g/100 cc at 100 °C; in acetone: 63 g/100 cc at 18 °C; very sol in alc, ether, methanol., Slightly sol in carbon disulfide, practically insol in ethyl acetate., Sol in glycerol, 430 g/kg solution at 0 °C; 480 g/kg solution at 20 °C; 743 g/kg solution at 40 °C, Readily soluble in liquids having donor properties, such as alcohols, ketones, ethers, nitriles, amines, and liquid sulfur dioxide, but only sparingly soluble in nonpolar solvents such as benzene and hexane., Solubility in water, g/100ml at 20 °C: 92 (reaction)
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Density

2.8 at 68 °F (anhydrous solid) (USCG, 1999) - Denser than water; will sink, 2.90 at 25 °C, Density of 1.82; very hygroscopic; readily soluble in water, alcohol, acetone, ether /Hexahydrate/, 2.9 g/cm³
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Vapor Pressure

1 mmHg at 381 °F (NTP, 1992), VP: 1 mm Hg at 194.0 °C, VP: 1 Pa at 118 °C; 100 Pa at 190 °C; 100 kPa at 319 °C, Vapor pressure at 20 °C: negligible
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Color/Form

Hexagonal red by transmitted light, green by reflected light; sometimes appears brownish-black; dark leaflets or plates.

CAS No.

7705-08-0
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Melting Point

583 °F (NTP, 1992), [ACGIH] approximately 300 °C, 304 °C, Brownish-yellow or orange monoclinic crystals; usually slight odor of HCl; pH of 0.1 molar aqueous solution: 2.0; mp: about 37 °C. /Hexahydrate/, 37 °C
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Synthetic Methodologies and Preparation Techniques of Ferric Chloride

Industrial Production Processes for Ferric Chloride

Direct Chlorination of Iron Precursors

A principal industrial method for producing anhydrous this compound is the direct chlorination of iron. nih.govwikipedia.org This process involves the reaction of dry chlorine gas with scrap iron at elevated temperatures, typically between 500 and 700 degrees Celsius. nih.govthechemco.comstellar-exports.com The reaction is exothermic and yields gaseous this compound, which is then condensed and collected. An excess of chlorine is often used to ensure the complete conversion of any intermediate ferrous chloride (FeCl₂) to the desired ferric state. wikipedia.org

The chemical equation for this reaction is: 2 Fe + 3 Cl₂ → 2 FeCl₃ wikipedia.orgbyjus.com

Reaction of Ferric Oxide with Hydrochloric Acid

This compound solutions are also widely produced by reacting iron oxides, such as ferric oxide (Fe₂O₃) or iron ore like magnetite (Fe₃O₄), with hydrochloric acid (HCl). scribd.comgoogle.comquora.com This method is particularly common for generating aqueous solutions of this compound. wikipedia.org

The reaction with ferric oxide proceeds as follows: Fe₂O₃ + 6 HCl → 2 FeCl₃ + 3 H₂O scribd.comgoogle.comquora.com

When using iron ores that contain a mixture of ferrous and ferric oxides, the reaction with hydrochloric acid produces a solution containing both ferrous and this compound. kernsd.com The ferrous chloride can then be subsequently oxidized to this compound using chlorine gas. kernsd.com The process is typically carried out in a reactor at temperatures between 80 and 90 degrees Celsius. scribd.com

Electrochemical Generation of this compound Solutions

A more recent and environmentally conscious approach to this compound production is through electrochemical processes. ekb.eg These methods offer a cleaner alternative to traditional chemical synthesis. ekb.eg One such process involves the anodic dissolution of iron in an electrolyte, such as a sodium chloride solution, to generate ferrous hydroxide. This intermediate is then dissolved in hydrochloric acid and oxidized to form a concentrated this compound solution. ekb.egekb.eg

Key parameters in this process include the applied current density, electrolyte concentration, and pH, which are optimized to maximize the efficiency of this compound generation. ekb.egekb.eg Research has shown that a 40% this compound solution can be prepared using this method. ekb.eg Another electrochemical approach focuses on the electrolysis of a ferrous chloride solution, where iron is deposited at the cathode and chlorine gas evolves at the anode. rsc.orggoogle.com This chlorine can then be used to convert more ferrous chloride to this compound.

Laboratory-Scale Preparation of this compound

In a laboratory setting, the synthesis of this compound can be tailored to produce either the anhydrous solid or an aqueous solution, often for use as a reagent in chemical reactions.

Anhydrous this compound Synthesis

The preparation of anhydrous this compound in the lab mirrors the industrial direct chlorination process, albeit on a much smaller scale. Passing dry chlorine gas over heated, finely divided iron powder is a common method. sciencemadness.org

Alternatively, anhydrous this compound can be prepared from its hydrated form by reacting it with a strong dehydrating agent like thionyl chloride (SOCl₂) or trimethylsilyl (B98337) chloride ((CH₃)₃SiCl). wikipedia.org Attempting to dehydrate hydrated this compound by simple heating is ineffective, as it leads to the formation of iron oxychloride and hydrogen chloride gas. wikipedia.org

The reactions with dehydrating agents are as follows: FeCl₃·6H₂O + 6 SOCl₂ → FeCl₃ + 6 SO₂ + 12 HCl wikipedia.org FeCl₃·6H₂O + 12 (CH₃)₃SiCl → FeCl₃ + 6 ((CH₃)₃Si)₂O + 12 HCl wikipedia.org

Aqueous this compound Preparation

Aqueous solutions of this compound are readily prepared in the laboratory. A straightforward method involves dissolving solid this compound (either anhydrous or hydrated) in water. quora.com However, due to hydrolysis, these solutions can become acidic and may form precipitates of iron(III) hydroxide. To create a stable solution, a small amount of hydrochloric acid is often added to suppress this hydrolysis. quora.com

Another common laboratory preparation starts with iron metal. Reacting iron filings with hydrochloric acid initially produces ferrous chloride. instructables.com Fe + 2 HCl → FeCl₂ + H₂ wikipedia.org

The resulting ferrous chloride solution is then oxidized to this compound. This oxidation can be achieved by bubbling chlorine gas through the solution or by adding an oxidizing agent like hydrogen peroxide. byjus.comsciencemadness.org 2FeCl₂ + Cl₂ → 2FeCl₃ byjus.com 4FeCl₂ + O₂ + 4HCl → 4FeCl₃ + 2H₂O byjus.com

Sustainable and Novel Preparation Routes

The industrial demand for this compound, coupled with increasing environmental regulations and a drive towards a circular economy, has spurred research into sustainable and novel methods for its synthesis. These approaches focus on utilizing industrial waste streams as primary raw materials, thereby reducing landfill burdens, minimizing the consumption of virgin resources, and often lowering production costs.

Utilization of Iron-Steel Hot Rolled Scales

A significant by-product of the iron and steel industry is mill scale, which forms on the surface of steel during hot rolling processes. mdpi.com This scale is a mixture of iron oxides, primarily wüstite (FeO), magnetite (Fe3O4), and hematite (B75146) (Fe2O3), making it a rich source of iron for chemical synthesis. mdpi.comnanobioletters.com Hydrometallurgical processes, specifically acid leaching, have been developed to convert this waste material into valuable this compound.

The core of this method involves leaching the iron from the mill scale using hydrochloric acid (HCl). nanobioletters.comdergipark.org.tr The efficiency of this iron extraction is dependent on several key parameters, including temperature, acid concentration, and leaching time. dergipark.org.tr Research has demonstrated that manipulating these conditions can significantly impact the yield and composition of the resulting iron chloride solution. For instance, one study achieved a 95% dissolution of iron from mill scale when leached with 20% HCl at 60°C for 120 minutes. nanobioletters.com Another investigation found that using a 6N HCl concentration at 60°C for 60 minutes resulted in a solution containing 47% Fe²⁺ and 38% Fe³⁺. dergipark.org.trdergipark.org.tr

The initial product of this leaching process is typically a solution rich in ferrous chloride (FeCl₂). To produce this compound (FeCl₃), an oxidation step is required. This is commonly achieved by bubbling chlorine gas through the ferrous chloride solution, which oxidizes the ferrous ions (Fe²⁺) to ferric ions (Fe³⁺). pjsir.org Studies have shown that a 70% yield of crystalline this compound can be obtained when the scale is dissolved in 12N hydrochloric acid at 60°C, followed by oxidation with dried chlorine gas. pjsir.org The resulting this compound solution is often of sufficient quality to be used as a coagulant in wastewater treatment applications. dergipark.org.trnih.gov

Table 1: Leaching Conditions for this compound Production from Mill Scale

Acid (Leaching Agent)ConcentrationTemperatureTimeReported Iron Extraction/YieldSource
Hydrochloric Acid (HCl)20%60°C120 min95% dissolution nanobioletters.com
Hydrochloric Acid (HCl)6N60°C60 min47% Fe²⁺ and 38% Fe³⁺ dergipark.org.trdergipark.org.tr
Hydrochloric Acid (HCl)12N60°CNot Specified70% yield of crystalline FeCl₃ (after oxidation) pjsir.org
Hydrochloric Acid (HCl)20%30°C60 min85% extraction nanobioletters.com

Recycling from Waste Liquids Containing Metal Ions

Various industrial processes, such as metal pickling, etching in electronics manufacturing, and steel finishing, generate significant quantities of acidic waste liquids laden with dissolved metal ions. kankeiren.or.jptyextractor.com These waste streams, particularly spent pickle liquor and etching solutions, are increasingly being viewed as a viable secondary source for this compound production. researchgate.netgoogle.com

One prominent source is the waste this compound solution from the etching of electronic components like lead frames and copper foils. kankeiren.or.jp This liquid contains valuable metals such as copper and nickel dissolved in an iron chloride matrix. kankeiren.or.jp A patented technology facilitates the recovery of these metals by controlling the solution's oxygen reduction potential (ORP) and pH. kankeiren.or.jp By adding iron powder as a reducing agent, copper and nickel ions are selectively precipitated and recovered. kankeiren.or.jpgoogle.com The remaining ferrous chloride solution is then re-oxidized, often using chlorine gas, to regenerate this compound, which can be sold back to etching solution manufacturers or used as a coagulant. kankeiren.or.jpgoogle.com

Spent pickle liquor from steel processing is another key resource. researchgate.net This waste contains high concentrations of iron chlorides and residual hydrochloric acid. tyextractor.com Methods have been developed to produce high-purity this compound from this liquor. One such process involves adding scrap iron to adjust the iron content, followed by oxidation of the ferrous ions to ferric ions using chlorine gas. google.com Another innovative approach uses electrolysis to directly oxidize the Fe²⁺ in the waste pickle liquor to Fe³⁺. researchgate.net Research into this electrolytic method demonstrated that a 60% conversion of Fe²⁺ could be achieved with a voltage of 6V over 90 minutes, producing a this compound solution suitable for use as a coagulant. researchgate.net Furthermore, solvent extraction techniques using centrifugal extractors have shown high efficiency, with reported this compound extraction rates of over 98% from certain types of pickling wastewater. tyextractor.com

Table 2: Methods for Recycling Waste Liquids into this compound

Waste Liquid SourceRecycling MethodKey Process StepsReported Efficiency/OutcomeSource
Etching Waste Liquid (Cu, Ni ions)Reduction & OxidationAddition of iron powder to precipitate Cu/Ni, followed by chlorination of the remaining solution.Recovers valuable metals and regenerates FeCl₃ for reuse. kankeiren.or.jp
Pickle LiquorElectrolysisElectrolytic cell oxidizes Fe²⁺ to Fe³⁺.60% conversion of Fe²⁺ at 6V for 90 minutes. researchgate.net
Pickling WastewaterSolvent ExtractionUse of CWL-M centrifugal extractor for extraction, washing, and stripping.>98% extraction rate of this compound. tyextractor.com
Pickle LiquorChemical OxidationAddition of scrap iron, followed by oxidation with chlorine gas.Produces liquid this compound meeting GB/T1621-2008 standard. google.com

Catalytic Applications of Ferric Chloride in Organic Synthesis

Ferric Chloride as a Lewis Acid Catalyst

A Lewis acid is defined as a chemical species that can accept a pair of electrons. echemi.com this compound functions as an effective Lewis acid because the iron atom, in its +3 oxidation state (Fe³⁺), possesses vacant d-orbitals. echemi.comyoutube.com This electron deficiency allows it to readily accept electron pairs from other molecules, or Lewis bases. scispectrum.inalliancechemical.com This property is the cornerstone of its catalytic activity in numerous organic reactions. scispectrum.inalliancechemical.com

The primary mechanism by which this compound catalyzes reactions is through the activation of substrates. By accepting a pair of electrons, FeCl₃ can polarize a bond, making a particular atom more electrophilic and thus more susceptible to nucleophilic attack.

A key aspect of its catalytic action involves its interaction with reactants to form a more potent electrophile. For instance, in reactions involving alkyl or acyl halides, this compound coordinates with the halogen atom, withdrawing electron density and facilitating the cleavage of the carbon-halogen bond. This process generates a carbocation or a highly polarized complex that can then react with an aromatic ring. study.comiitk.ac.inmasterorganicchemistry.com

A more complex activation mechanism involves the in situ disproportionation of FeCl₃. Upon coordination with a Lewis basic substrate, such as an imine, this compound can disproportionate to form an ion-paired complex, [FeCl₂]⁺[FeCl₄]⁻. acs.orgnih.govorganic-chemistry.org The cationic species, [FeCl₂]⁺, is a significantly stronger Lewis acid than the parent FeCl₃, leading to enhanced reactivity and high turnover frequency in certain reactions, such as the aza-Diels–Alder reaction. acs.orgnih.govorganic-chemistry.org This disproportionation creates a highly reactive catalytic species from a simple and readily available precursor. acs.orgnih.gov

Electrophilic Aromatic Substitution Reactions

This compound is a classic and widely used catalyst for electrophilic aromatic substitution (EAS) reactions. scispectrum.inucwv.edu In these reactions, an atom or group of atoms on an aromatic ring, typically hydrogen, is replaced by an electrophile. FeCl₃'s role is to generate a sufficiently reactive electrophile that can overcome the stability of the aromatic system. jove.com

The Friedel-Crafts reactions are fundamental C-C bond-forming processes in organic synthesis, and this compound is a well-established catalyst for both alkylation and acylation. scispectrum.instudy.comiitk.ac.inmasterorganicchemistry.com

Friedel-Crafts Alkylation: In this reaction, an alkyl group is added to an aromatic ring. This compound catalyzes the reaction by reacting with an alkyl halide to form a carbocation (or a carbocation-like complex), which then acts as the electrophile and is attacked by the aromatic ring. study.commasterorganicchemistry.com

Friedel-Crafts Acylation: This reaction involves the addition of an acyl group to an aromatic ring using an acyl halide or anhydride. iitk.ac.inmasterorganicchemistry.com The mechanism is similar to alkylation, where FeCl₃ coordinates to the halogen of the acyl halide, leading to the formation of a highly electrophilic acylium ion. uci.edu Acylation is generally preferred over alkylation in synthetic applications as the resulting acylium ion is resonance-stabilized and does not undergo the rearrangements that can plague alkylations. uci.edu

While aluminum chloride (AlCl₃) is often the benchmark catalyst for Friedel-Crafts reactions, this compound serves as an effective alternative, avoiding some of the handling and work-up difficulties associated with AlCl₃, albeit sometimes with slightly lower yields. proquest.com

Aromatic CompoundAcylating AgentCatalystYield (%)
AnisolePropionyl chlorideFeCl₃65-80
AnisoleAcetyl chlorideFeCl₃~10-15% lower than AlCl₃
TolueneAcetyl chlorideFeCl₃~10-15% lower than AlCl₃
p-XyleneAcetyl chlorideFeCl₃~10-15% lower than AlCl₃
BiphenylAcetyl chlorideFeCl₃~10-15% lower than AlCl₃

This table summarizes the yields obtained in Friedel-Crafts acylation reactions using this compound as a catalyst for various aromatic substrates. The yields for acetyl chloride reactions are presented relative to those typically achieved with aluminum chloride under identical conditions. proquest.com

This compound is an effective catalyst for the direct chlorination of aromatic compounds, such as benzene, using chlorine gas (Cl₂). scispectrum.injove.commasterorganicchemistry.com Benzene itself is not reactive enough to engage with molecular chlorine. FeCl₃ facilitates the reaction by polarizing the Cl-Cl bond. jove.commasterorganicchemistry.com The Lewis acidic iron center coordinates to one of the chlorine atoms, inducing a partial positive charge on the other chlorine atom, making it a much stronger electrophile (Cl⁺). uci.edu The aromatic ring then attacks this activated chlorine species, leading to the formation of chlorobenzene, with the catalyst being regenerated in the process. jove.comuci.edu The amount of catalyst used can influence the product distribution, particularly the ratio of monochlorinated to dichlorinated products. orgchemres.org

Catalyst Amount (mol %)Chlorobenzene (%)Dichlorobenzenes (%)Unreacted Benzene (%)
0.1349.94--
0.19---
0.2551.69--
0.3748.49--

This table shows the composition of the product mixture from the chlorination of benzene using different molar percentages of iron trichloride catalyst. Note: Dichlorobenzene and unreacted benzene were also present but specific percentages were not detailed for all entries in the source. orgchemres.org

This compound also catalyzes electrophilic aromatic substitution reactions using thionyl chloride (SOCl₂) as the electrophilic partner. ucwv.eduresearchgate.nettandfonline.com In the reaction with chlorobenzene, for example, FeCl₃ catalysis leads to the formation of diaryl sulfoxides and, notably, diaryl sulfides. ucwv.eduresearchgate.net The formation of the sulfide product involves a reduction (auto-redox) at the sulfur center. Research has shown that this compound is significantly more effective at promoting this reduction compared to aluminum chloride under similar conditions. ucwv.eduresearchgate.net This enhanced reactivity is attributed to a potential dπ → pπ* back-bonding interaction between the Fe(III) center and the O=S group, which facilitates the reduction process. researchgate.nettandfonline.com

CatalystTemperature (°C)Diaryl Sulfoxide Yield (%)Diaryl Sulfide Yield (%)
FeCl₃800100 (mixture of isomers)
AlCl₃80Major Product6

This table compares the product distribution for the reaction of chlorobenzene with thionyl chloride when catalyzed by either this compound or aluminum chloride at 80°C, demonstrating FeCl₃'s superior ability to facilitate the formation of the reduced diaryl sulfide product. ucwv.edu

Carbon-Carbon Bond Formation Reactions

Beyond the classic Friedel-Crafts reactions, this compound is a catalyst for a variety of other transformations that result in the formation of carbon-carbon bonds. researchgate.netresearchgate.net Its utility has been demonstrated in reactions such as the C3-selective Friedel-Crafts alkylation of indoles with various alcohols and in the construction of isocoumarin rings via the coupling of 2-alkynyl benzamides with alkyl vinyl ketones. researchgate.net

Mechanistically, these reactions often proceed via the iron-mediated generation of a cationic carbon center, which then triggers a subsequent cyclization or addition reaction to form the new C-C bond. researchgate.net The use of an inexpensive and abundant metal catalyst like this compound for these transformations represents an attractive strategy in modern organic synthesis for building molecular complexity. researchgate.netresearchgate.net

Acetal-Ene Reactions

The acetal-ene reaction is a valuable method for the synthesis of homoallylic ethers, which are important intermediates in organic synthesis. This compound has been demonstrated to be a highly efficient catalyst for this reaction, particularly involving 1,1-disubstituted alkenes. acs.org This catalytic system offers a practical and more environmentally benign alternative to other catalysts like tin(II) chloride and lithium perchlorate, which can be toxic or hazardous. acs.org

Studies have shown that this compound provides high yields of the desired products under mild reaction conditions. acs.org A screening of various Lewis acid catalysts revealed that FeCl₃ was superior, achieving yields as high as 98%. acs.org The reaction can be effectively carried out by dissolving this compound (0.05 equivalents) in anhydrous dichloromethane, followed by the successive addition of the alkene (1 equivalent) and the acetal (1 equivalent). The mixture is then stirred overnight at room temperature. wikipedia.org Even the hydrated form of this compound can catalyze the reaction, although with somewhat reduced yields. acs.org The scope of the reaction is broad, with various acetals reacting successfully with different ene components to furnish the coupling products in good to excellent yields. acs.org

Table 1: FeCl₃-Catalyzed Acetal-Ene Reaction of 1,1-Dimethoxy-3-phenylpropane with Methylene-cyclohexane
Catalyst (20 mol%)Yield (%)
FeCl₃98
FeCl₃·6H₂O79
SnCl₂81
Sc(OTf)₃62
Yb(OTf)₃70
Y(OTf)₃55

Addition of Activated Methylene to Styrene Derivatives

This compound also catalyzes the addition of activated methylene compounds to styrene derivatives, a reaction of significant utility in forming new carbon-carbon bonds. Specifically, an intramolecular FeCl₃-catalyzed Michael addition of a styrene moiety onto an α,β-unsaturated ketone has been developed for the synthesis of highly substituted indene derivatives. nih.gov This methodology highlights the ability of FeCl₃ to facilitate reactions even with relatively poor nucleophiles like styrenes. nih.gov The reaction proceeds under mild conditions and has been successfully applied to the total synthesis of natural products, such as (±)-jungianol. nih.gov

While the direct intermolecular addition of simple activated methylene compounds to styrenes catalyzed by this compound is less documented in comparison to other catalysts like gold and silver, the principle of Lewis acid activation by FeCl₃ is fundamental. acs.orgorganic-chemistry.org The Lewis acidic nature of this compound allows it to activate the styrene derivative, making it more susceptible to nucleophilic attack by the enol form of the activated methylene compound.

Polymerization Reactions

This compound is a widely employed initiator and catalyst in various polymerization reactions, particularly in the synthesis of conducting polymers. nih.govacs.orgnih.gov Its effectiveness stems from its ability to act as an oxidizing agent, initiating the polymerization process through the formation of radical cations from the monomer units. nih.gov

Initiation and Catalysis of Polymerization

This compound has been utilized as a photoinitiator in the polymerization of vinyl monomers such as acrylonitrile in dimethylformamide solution. kisti.re.krthieme.de In these systems, this compound can form complexes with the solvent, and upon photo-excitation, it can initiate the polymerization. thieme.de It also acts as a radical scavenger and a terminating agent, reacting with the growing polymer radicals. kisti.re.kr

In the context of conducting polymers, such as polypyrrole, this compound serves as an oxidant to initiate polymerization. acs.orgnih.gov The typical molar ratio of monomer to oxidant (FeCl₃) used is around 1:2.4. acs.orguni-regensburg.de The polymerization is often carried out at low temperatures, for instance, 5°C, to control the reaction rate and polymer properties. acs.orguni-regensburg.de The mechanism involves the oxidation of the monomer to a radical cation, which then couples with other radical cations or neutral monomers to propagate the polymer chain. nih.gov

This compound's utility extends to the crosslinking of polymers like epoxidized natural rubber (ENR). nih.gov A small amount of FeCl₃ can effectively cure ENR through a direct interaction with the epoxy groups, leading to a ring-opening "internal polymerization" that results in a highly dense network structure. nih.gov

Polymerization of 3-Alkylthiophenes

One of the most significant applications of this compound in polymerization is the oxidative coupling of 3-alkylthiophenes to produce high molecular weight poly(3-alkylthiophenes) (P3ATs). nih.govfigshare.com These polymers are of great interest due to their electrical and optical properties. nih.gov The direct oxidation with FeCl₃ is a simple and advantageous route, often yielding polymers with higher molecular weights compared to other methods. nih.gov

The polymerization mechanism is believed to proceed through a radical mechanism. nih.gov Research indicates that for the polymerization to be effective, the this compound must be present in a solid state within the reaction mixture. nih.gov The reaction is typically conducted by mixing the monomer and this compound in a solvent like chloroform at room temperature. nih.gov The regiochemistry of the resulting polymer, which is crucial for its electronic properties, can be influenced by the polymerization conditions. Lower temperatures and lower initial monomer concentrations have been found to increase the head-to-tail (HT) content of the polymer chains. For instance, at -45°C and a monomer concentration of 0.02 mol L⁻¹, an HT content of 88% can be achieved.

Table 2: Effect of Reaction Temperature on the Polymerization of 3-Hexylthiophene with FeCl₃ in Benzene
Temperature (°C)Monomer Conversion (%)Cross-linked Gel Formation (%)
6450
238833

Oxidative Transformations

This compound is a potent oxidizing agent and catalyst for various oxidative transformations in organic synthesis. Its ability to facilitate electron transfer makes it suitable for reactions such as the oxidation of naphthols.

Oxidation of Naphthols to Naphthoquinones

The oxidative coupling of 2-naphthol using this compound is a well-established reaction that leads to the formation of 1,1'-bi-2-naphthol (BINOL), a valuable chiral ligand in asymmetric synthesis. This reaction is a redox process where 2-naphthol is oxidized. The mechanism involves the formation of a naphthoxy radical after the loss of a hydrogen atom from the hydroxyl group. These radicals then couple to form the C-C bond, leading to the dimerized product. This compound acts as a Lewis acid catalyst, interacting with the hydroxyl group to facilitate the removal of the hydrogen atom and stabilize the resulting radical.

Furthermore, this compound is an effective oxidizing agent for the conversion of 1,2-aminonaphthol to 1,2-naphthoquinone. It is considered superior to other oxidizing agents like chromic acid because it does not readily attack the quinone product at low temperatures, even when used in excess. The reaction is typically carried out by adding an acidic solution of this compound to the aminonaphthol hydrochloride, which results in the immediate precipitation of the yellow 1,2-naphthoquinone.

Table 3: Compounds Mentioned in the Article
Compound Name
1,1'-bi-2-naphthol (BINOL)
1,1-Dimethoxy-3-phenylpropane
1,2-Aminonaphthol
1,2-Naphthoquinone
2-Naphthol
3-Alkylthiophene
Acrylonitrile
Chloroform
Dimethylformamide
Epoxidized natural rubber (ENR)
This compound
Lithium perchlorate
Methylene-cyclohexane
Poly(3-alkylthiophene) (P3AT)
Polypyrrole
Styrene
Tin(II) chloride

Oxidation of Iron Powder to Ferrous Chloride

This compound serves as an oxidizing agent in a comproportionation reaction with iron powder to produce ferrous chloride (FeCl₂). This reaction is a straightforward method for the synthesis of ferrous chloride, where iron in the +3 oxidation state oxidizes elemental iron (0 oxidation state) to the +2 state.

The balanced chemical equation for this reaction is:

2 FeCl₃ + Fe → 3 FeCl₂ wikipedia.org

In this process, the this compound solution is brought into contact with iron powder, leading to the formation of a solution of ferrous chloride. This method is a traditional route for synthesizing anhydrous ferrous chloride and is valued for its simplicity and high atom economy. The reaction effectively utilizes the oxidizing power of the ferric ion to convert elemental iron into a useful salt.

Reactions in Carbohydrate Chemistry

This compound has proven to be a valuable catalyst in carbohydrate chemistry, particularly in glycosylation reactions, offering a less toxic and more economical alternative to traditional promoters.

Glycosylation is a critical process for synthesizing complex carbohydrates. This compound has been successfully employed as a catalyst in various glycosylation reactions, including the Ferrier glycosylation and reactions involving peracylated sugars. scielo.brthieme-connect.com As a Lewis acid, FeCl₃ activates glycosyl donors, facilitating the formation of glycosidic bonds. scielo.br

Key features of FeCl₃-catalyzed glycosylation include:

Low Catalyst Loading: Often, only catalytic amounts (e.g., 10 mol%) are required for the reaction to proceed efficiently. scielo.br

Mild Reaction Conditions: These reactions can typically be carried out at room temperature. scielo.br

High Selectivity: The use of this compound can lead to high anomeric selectivity, yielding a single isomer as the primary product. scielo.br

Good Yields: The corresponding glycosides are often obtained in moderate to good yields. scielo.br

For instance, in the reaction of peracetylated sugars with allyl or alkynyl alcohols, this compound demonstrates greater selectivity compared to classic methods. scielo.br It has also been used effectively in the Ferrier transposition of glycals to produce 2,3-unsaturated glycosides. thieme-connect.com The choice of solvent can be critical, with dipolar aprotic solvents like acetonitrile often providing the best results, leading to short reaction times and clean product formation. thieme-connect.com

Historically, the activation of glycosyl chlorides required stoichiometric amounts of harsh and often toxic promoters, such as silver(I) or mercury(II) salts. nih.govrsc.orgnih.gov More recent organocatalytic methods, while less toxic, can be slow and require high temperatures. nih.govrsc.orgnih.gov this compound has emerged as a simple, inexpensive, and effective catalyst for the activation of these important glycosyl donors. nih.govrsc.orgnih.gov

Research has shown that catalytic amounts of FeCl₃ (typically 20 mol%) can effectively activate both electron-rich (benzylated) and electron-deficient (benzoylated) glycosyl chlorides for glycosidation reactions. nih.govrsc.orgnih.gov The reaction proceeds by the coordination of the Lewis acidic this compound to the anomeric chlorine atom, facilitating its departure and the formation of an oxocarbenium ion intermediate, which then reacts with a glycosyl acceptor.

Table 1: this compound-Catalyzed Glycosylation of Donor 1 with Various Acceptors

EntryAcceptorTime (h)Yield (%)
12267
24273
36275
48271

This table presents data on the glycosidation of a benzylated glucosyl chloride donor (1) with different secondary acceptors, catalyzed by 20 mol% FeCl₃.

This method provides a significant improvement over previous techniques, offering a balance of reasonable reaction times and yields under relatively benign conditions. nih.gov

Catalysis in Polymer Degradation and Recycling

This compound also plays a crucial role in the chemical recycling and modification of polymers, providing catalytic pathways for depolymerization and carbonization.

Poly(lactic acid) (PLA) is a biodegradable polyester that has gained significant attention as a sustainable alternative to petroleum-based plastics. Chemical recycling of PLA waste is an important end-of-life option, and this compound has been identified as an efficient and reusable catalyst for its methanolysis to produce methyl lactate (B86563), a valuable chemical feedstock. researchgate.netsemanticscholar.org

The process involves the depolymerization of PLA in the presence of methanol and a catalytic amount of FeCl₃. Studies have optimized the reaction conditions to achieve high conversion of PLA and yield of methyl lactate. researchgate.net

Table 2: Optimized Conditions for FeCl₃-Catalyzed Methanolysis of PLA

ParameterOptimal Value
Molar Ratio (Methanol:PLA)5:1
Molar Ratio (FeCl₃:PLA)0.01:1
Temperature130 °C
Time4.0 h
Result Value
PLA Conversion96.0%
Methyl Lactate Yield87.2%

Data from a study on the optimization of PLA methanolysis using this compound as a catalyst. researchgate.net

Kinetic studies have shown that the methanolysis of PLA catalyzed by FeCl₃ follows first-order kinetics with a relatively low activation energy of 32.41 kJ/mol. researchgate.net Furthermore, the this compound catalyst can be recovered and reused for multiple cycles without a significant loss in activity, making the process economically and environmentally attractive. researchgate.net

This compound is utilized as a catalyst in the thermal stabilization and carbonization of polymers, particularly for producing carbon fibers from precursors like polyacrylonitrile (PAN) copolymers. researchgate.net The incorporation of ferric ions into the polymer structure facilitates key chemical reactions during thermal treatment, leading to a more stable material with a higher carbon yield. researchgate.net

During the stabilization phase, which is a critical step prior to high-temperature carbonization, FeCl₃ acts as a Lewis acid, forming coordination bonds with the nitrogen atoms of the nitrile groups in PAN. researchgate.net This coordination catalyzes and accelerates essential reactions such as:

Dehydrogenation

Cyclization

Oxidation

These catalyzed reactions result in the formation of a stable, ladder-like polymer structure that is more resistant to thermal decomposition and yields more carbon upon subsequent carbonization. researchgate.net The use of FeCl₃ as a catalyst can also improve the graphitization degree of the final carbon material. mdpi.com In the context of hydrothermal carbonization, FeCl₃ has been shown to slightly increase the degree of carbonization of biomass. nih.govacs.org

Environmental Chemistry and Wastewater Treatment Applications

Coagulation and Flocculation Mechanisms

The primary function of ferric chloride in wastewater treatment is to act as a coagulant, initiating the processes of coagulation and flocculation. These processes are fundamental to separating suspended particles from the water.

Wastewater typically contains colloidal particles, such as clay, organic matter, and microorganisms, which are stabilized by negative surface charges. These like charges cause the particles to repel each other, preventing them from settling. waterandwastewater.comwcs-group.co.ukmrwa.com this compound, when introduced into wastewater, dissociates to release the ferric ion (Fe³⁺). waterandwastewater.comecency.com This highly positive trivalent ion neutralizes the negative charges on the surfaces of the colloidal particles. waterandwastewater.comgetchemready.comhpipro.com This destabilization of the particles is the critical first step in the coagulation process, allowing them to overcome the repulsive forces and begin to aggregate. getchemready.comhpipro.com

Following charge neutralization, the destabilized particles start to clump together into small aggregates known as microflocs. getchemready.com This initial aggregation is further enhanced by the hydrolysis of this compound, which forms insoluble ferric hydroxide [Fe(OH)₃] precipitates. racoman.com These precipitates act as a sweep-floc mechanism, enmeshing and adsorbing the destabilized colloidal particles. racoman.com

The subsequent process, flocculation, involves gentle and prolonged mixing of the water. This promotes collisions between the microflocs, causing them to bind together and form larger, more substantial agglomerates called flocs. waterandwastewater.commrwa.comgetchemready.com These flocs are significantly larger and heavier than the original colloidal particles. waterandwastewater.com Their increased density facilitates their removal from the water through sedimentation, where they settle to the bottom of the treatment basin, or through filtration. waterandwastewater.comgetchemready.com

Temperature is a critical parameter that influences the efficiency of the coagulation process with this compound. It affects the rate of the hydrolysis reaction of the metal ions. dergipark.org.trdergipark.org.trui.ac.id An increase in temperature generally accelerates the reaction rate. dergipark.org.trui.ac.id

Research has shown a direct correlation between temperature and floc size. In a study investigating temperatures between 5℃ and 45℃, it was observed that as the temperature increased from 5℃ to 40℃, the resulting floc size became larger. dergipark.org.trdergipark.org.tr However, a further increase in temperature to 45℃ resulted in a decrease in floc size. dergipark.org.trdergipark.org.tr Similarly, turbidity removal was found to be more effective within the 5℃ to 40℃ range. dergipark.org.trdergipark.org.tr Another study indicated that this compound's performance, in terms of sludge dewaterability, was largely unaffected by temperature variations between 16°C and 26°C, unlike other coagulants such as alum. ui.ac.id

Temperature (°C)Effect on Floc SizeTurbidity RemovalReference
5 - 40Increases with temperatureEffective dergipark.org.trdergipark.org.tr
45DecreasesLess effective dergipark.org.trdergipark.org.tr
16 - 26Stable performanceNot specified ui.ac.id

Removal of Specific Contaminants

This compound is not only effective in removing general suspended solids but is also specifically employed to target and remove certain dissolved and particulate contaminants, including phosphorus and heavy metals.

Phosphorus is a significant nutrient pollutant in wastewater that can lead to eutrophication in receiving water bodies. racoman.comtradeenviro.com.au this compound is highly effective in removing phosphorus through a process of chemical precipitation. racoman.comyuncangchemical.comomexenvironmental.com When added to wastewater, this compound reacts with soluble phosphate to form insoluble ferric phosphate (FePO₄). tridentenergyintl.com

The stoichiometry of this reaction suggests that one mole of Fe³⁺ is required to precipitate one mole of phosphate. However, in practice, higher molar ratios are often necessary due to competing hydrolysis reactions that also consume the ferric ions. The optimal pH for phosphorus removal using ferric salts is typically in the range of 6.5 to 7.5. pca.state.mn.us Studies have demonstrated that with the addition of this compound, orthophosphate removals of over 97% can be achieved.

ParameterConditionResultReference
ContaminantPhosphorus (orthophosphate)>97% removal
pH Range6.5 - 7.5Optimal for precipitation pca.state.mn.us
Molar Ratio (Fe:P)>1:1Often required for effective removal

This compound is also utilized for the removal of various heavy metals from industrial wastewater. waterandwastewater.comyuncangchemical.compatoczka.net The removal mechanism involves co-precipitation, where the heavy metal ions are adsorbed onto the surface of the ferric hydroxide flocs and are subsequently removed from the solution as the flocs settle. patoczka.net

This compound has proven effective in removing a range of heavy metals to very low concentrations. For instance, in treating wastewater from a metal picking facility, this compound was able to remove chromium and nickel to the 0.01 mg/L range. patoczka.net In another application, it was the only method capable of effectively removing cadmium and copper from a complex wastewater matrix. patoczka.net A study on chemically enhanced primary treatment (CEPT) found that using this compound and an anionic polymer significantly enhanced the removal efficiencies of chromium, copper, zinc, nickel, and lead compared to traditional primary treatment. csus.edu

Heavy MetalInitial ChallengeTreatmentResultReference
Chromium (Cr) & Nickel (Ni)Not achievable by lime precipitation or ion exchangePolishing with this compoundRemoval to 0.01 mg/L range patoczka.net
Cadmium (Cd) & Copper (Cu)Failure of other methods (oil separation, lime precipitation, ultrafiltration)Co-precipitation with this compoundEffective removal patoczka.net
Lead (Pb)Inconsistent removal with other chemical precipitation methodsCo-precipitation with this compoundConsistently met treatment objectives patoczka.net
Cr, Cu, Zn, Ni, PbStandard primary treatmentCEPT with this compound and anionic polymerRemoval efficiencies enhanced by over 200% for Cr, Cu, Zn, Ni and 475% for Pb csus.edu

Algae Removal

This compound is a widely utilized coagulant for the removal of algae from water bodies, a critical step in managing and mitigating eutrophication. nih.gov Its effectiveness stems from its ability to neutralize the negative surface charge of algal cells, which leads to their aggregation into larger, settleable flocs. nih.gov This process, known as flocculation, facilitates the separation of algae from the water column through sedimentation. nih.gov

The mechanism of algae removal by this compound involves two primary principles: charge neutralization and sweep flocculation. At lower concentrations of this compound, the primary mechanism is the neutralization of the electrostatic charges on the algae surfaces by the positively charged iron species, allowing the cells to clump together. nih.gov At higher concentrations, the formation of ferric hydroxide precipitates becomes the dominant mechanism. These precipitates enmesh the algal cells in a process called sweep flocculation, leading to the formation of larger and more rapidly settling flocs. nih.gov

Research has identified critical conditions for the effective flocculation of freshwater algae using this compound, with removal efficiencies exceeding 90% being achievable when optimal parameters are met. nih.gov The efficiency of the process is influenced by factors such as the concentration of this compound, the concentration of algae, and the pH of the water. nih.gov

The use of this compound for algae removal is considered a cost-effective and widely available method that induces rapid flocculation, thereby enhancing harvesting efficiency. nih.gov Its high solubility and applicability across a range of pH conditions and algal species make it a versatile option in water treatment. nih.gov By removing excess algae, this compound helps to prevent the depletion of oxygen in water bodies, which is detrimental to fish and other aquatic life. biochartoday.com

Table 1: Factors Influencing this compound-Induced Algae Flocculation

FactorDescriptionImpact on Efficiency
This compound Dose The concentration of this compound added to the water.A minimum concentration is required to overcome electrostatic stabilization. Efficiency increases with dose up to an optimal point.
Algae Concentration The density of algal cells in the water.At low algae concentrations, the required this compound dose increases linearly. At high concentrations, the required dose becomes independent of algae concentration. nih.gov
pH The acidity or alkalinity of the water.pH affects the surface charge of both the algae and the ferric hydroxide precipitates, influencing the effectiveness of coagulation and flocculation.

Organic Pollutant Degradation

This compound plays a significant role in the removal of organic pollutants from wastewater through coagulation and flocculation processes. racoman.com It is effective in removing a wide range of organic matter by forming flocs that bind with these pollutants, making them larger and easier to separate from the water. racoman.com

A study on the treatment of drainage wastewater demonstrated the effectiveness of this compound in combination with a cationic polyelectrolyte for the removal of organic pollutants. The application of 50 ppm of this compound with 2 ppm of a cationic polyelectrolyte resulted in significant removal efficiencies for total chemical oxygen demand (TCOD) and filtered chemical oxygen demand (FCOD) at a pH of 7.7. tridentenergyintl.com

The use of this compound as a coagulant can enhance the biodegradability of wastewater, which is beneficial for subsequent biological treatment stages. tridentenergyintl.com It can precipitate not only organic matter but also other substances like heavy metals and sulfur compounds, and it can adsorb impurities such as oils and polymers that are difficult to degrade. racoman.com

Table 2: Removal Efficiency of Organic Pollutants using this compound

PollutantTreatmentRemoval Efficiency (%)Reference
Total Chemical Oxygen Demand (TCOD)50 ppm FeCl₃ + 2 ppm Cationic Polyelectrolyte99% tridentenergyintl.com
Filtered Chemical Oxygen Demand (FCOD)50 ppm FeCl₃ + 2 ppm Cationic Polyelectrolyte99.29% tridentenergyintl.com
Chemical Oxygen Demand (COD)FeCl₃ with lime94.2% researchgate.net
Chemical Oxygen Demand (COD)FeCl₃ with polyacrylamide70% researchgate.net

Advanced Treatment Processes

Integration with Nanomaterials

The integration of nanomaterials with this compound is an emerging area of research aimed at enhancing the efficiency of wastewater treatment processes. waterandwastewater.com Nanomaterials can be incorporated to improve the performance of this compound in coagulation and flocculation, potentially leading to a reduction in the required dosage and the amount of sludge generated. waterandwastewater.com

One approach involves the preparation of zero-valent iron nanoparticles using this compound. google.com These nanoparticles exhibit high mobility in soil and groundwater, a large specific surface area, and a high reaction rate, making them effective for the in-situ degradation of various pollutants. google.com The process involves the chemical reduction of an iron chloride hexahydrate solution to form stable nano-iron particles. google.com

Another application is the use of this compound as an auxiliary agent in the synthesis of silver nanodisks. researchgate.net These nanomaterials have shown considerable activity in the reduction of organic pollutants like 4-nitrophenol. researchgate.net The interaction between ferric and ferrous ions plays a crucial role in the formation and morphology of these nanostructures. researchgate.net

Furthermore, the combination of this compound with magnetite nanoparticles has been shown to significantly increase the removal rates of turbidity, COD, BOD, total suspended solids (TSS), phosphate, total nitrogen (TN), and sulfide from wastewater. researchgate.net

Advanced Oxidation Processes (e.g., Fenton Chemistry)

This compound can be integrated with advanced oxidation processes (AOPs), such as Fenton chemistry, to enhance the degradation of recalcitrant organic compounds in wastewater. waterandwastewater.com The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down complex organic molecules. watercareservices.orgepa.gov

While the classic Fenton reaction uses ferrous ions, ferric ions (Fe³⁺) from this compound can participate in Fenton-like reactions, although the initial reaction rate is slower. The Fe³⁺ is first reduced to Fe²⁺, which then catalyzes the decomposition of H₂O₂. The Fenton process is recognized for its high efficiency in mineralizing organic pollutants into less harmful substances like carbon dioxide and water. juniperpublishers.com

The effectiveness of the Fenton process is dependent on several key parameters, including the concentrations of the Fenton reagents, the initial concentration of organic pollutants, and the pH of the wastewater, with acidic conditions generally being optimal. watercareservices.orgjuniperpublishers.com Studies have shown that a pretreatment step using this compound coagulation followed by a Fenton process can achieve high removal efficiencies for chemical oxygen demand (COD) in industrial wastewater. For instance, in dairy wastewater treatment, a combination of coagulation with this compound and lime, followed by Fenton's reaction, resulted in a significant reduction in COD. researchgate.net

Hybrid Treatment Systems

Hybrid treatment systems that combine this compound with other treatment technologies are being developed to achieve higher pollutant removal efficiencies and greater economic viability. waterandwastewater.com These systems leverage the strengths of different processes to address a wider range of contaminants.

An example of a hybrid system is the combination of this compound with biological treatment processes. waterandwastewater.com In this configuration, this compound is used as a coagulant in the primary or tertiary stages to remove suspended solids and phosphorus, which can alleviate the load on the subsequent biological treatment units and improve their performance. youtube.com

Another innovative hybrid approach involves the use of a biochar/ferric chloride (BC-FeCl₃) hybrid material. biochartoday.com This novel coagulant combines the porous structure and functional groups of biochar with the coagulation properties of this compound. biochartoday.com This hybrid material has demonstrated effective removal of both turbidity and dissolved pollutants like humic acid. biochartoday.com A significant advantage of this system is the potential for sludge valorization, where the produced sludge can be recovered and reused for further adsorption of pollutants. biochartoday.com

Sludge Management and Utilization

The use of this compound in wastewater treatment inevitably leads to the generation of ferric hydroxide sludge, which requires proper management and disposal. waterandwastewater.com Sludge management is a critical aspect of wastewater treatment, as it can be both challenging and costly. waterandwastewater.com

This compound is also used as a sludge conditioning agent to improve its dewatering properties. tridentenergyintl.comyuncangchemical.com By promoting the formation of larger and denser flocs, it facilitates the release of water from the sludge, resulting in a reduced sludge volume. yuncangchemical.com This improved dewatering performance makes the handling and disposal of the sludge more cost-effective. yuncangchemical.com Research has shown that this compound can significantly reduce sludge volume and moisture content. nih.gov

Table 3: Effect of Chemical Conditioners on Sludge Dewatering

Chemical ConditionerSludge Volume Reduction (%)Optimal Concentration (mg/L)Optimal pHTime to Filtration (s)Sludge Moisture Content Reduction (%)
This compound (FeCl₃) 415509456.2
Aluminum Sulfate (Al₂(SO₄)₃) 1711007.51353.3
Calcium Oxide (CaO) 33292101902.4

Source: Adapted from research on sludge conditioning in a wastewater treatment plant. nih.gov

Sustainable practices for sludge management are being explored, including the utilization of ferric hydroxide sludge. waterandwastewater.com Research is ongoing into the potential for using this sludge as a raw material in construction or agriculture, which would provide a more environmentally friendly disposal route. waterandwastewater.com Additionally, the innovative use of sludge from a biochar/ferric chloride hybrid system for further pollutant adsorption presents a promising avenue for sludge valorization. biochartoday.com

Reduction of Sludge Volume

This compound is a key chemical compound used in wastewater treatment for sludge conditioning and dewatering. Its primary function in this context is to improve the physical properties of sludge, which enhances the efficiency of water removal during the dewatering process. This ultimately leads to a significant reduction in the total volume of sludge that requires disposal, thereby lowering operational costs. tridentenergyintl.com The mechanisms by which this compound improves sludge dewatering include the disruption of the sludge's colloidal structure, compression of the double electrical layer surrounding sludge particles, and the formation of a stable network structure that facilitates water release. houjan.com.tw

The effectiveness of this compound in sludge volume reduction has been demonstrated in various studies. In one experimental investigation, the application of this compound as a chemical conditioner resulted in a 41% reduction in sludge volume. nih.govresearchgate.net This study also identified optimal conditions for its use, highlighting its superior performance compared to other common conditioners like Aluminum Sulfate and Calcium Oxide. nih.govresearchgate.net The process not only reduces volume but also lowers the sludge moisture content and decreases the time required for filtration. nih.govresearchgate.net However, it is important to note that while this compound aids in dewatering, the initial chemical treatment process itself can produce a highly voluminous sludge that is resistant to dewatering without proper conditioning. witpress.com Therefore, careful management of the conditioning process is essential to achieve the desired volume reduction. witpress.com

Interactive Data Table: Comparison of Chemical Conditioners for Sludge Dewatering
Chemical ConditionerSludge Volume Reduction (%)Optimal Concentration (mg/L)Optimal pHSludge Moisture Content Reduction (%)Time to Filtration (s)
This compound 415509.06.245
Aluminum Sulfate 1711007.53.3135
Calcium Oxide 3329210.02.4190

Data sourced from an experimental investigation on sludge thickening at a wastewater treatment plant. nih.govresearchgate.net

Research into Sludge Utilization (e.g., construction, agriculture)

Research has increasingly focused on the valorization of sludge generated from wastewater treatment processes, including ferric sludge, as a sustainable disposal alternative. A promising application is its use in the construction industry, where its chemical composition is similar to that of traditional raw materials like clay. mdpi.com

Studies have shown that ferric sludge can be successfully incorporated into building materials. mdpi.com

Bricks and Ceramics: The use of ferric sludge in ceramic products has yielded promising results, particularly in terms of the mechanical properties and firing temperature of the bricks, sometimes proving more effective than alum sludge. mdpi.com The primary oxides found in sewage sludge, such as SiO2, Al2O3, and CaO, are comparable to those in clay and Portland cement, making it a viable component for brick fabrication. researchgate.net

Cement and Concrete: Water treatment sludge (WTS), including ferric sludge, has been used as a supplementary cementitious material due to its pozzolanic characteristics, which stem from high levels of SiO2 and Al2O3. mdpi.com It has also been investigated as a partial substitute for fine aggregates in the production of non-structural concrete elements like interlocking paving blocks and concrete pipes. mdpi.com Research indicates that substituting up to 5% of fine aggregate with wet sludge is viable without significantly compromising key strength characteristics. mdpi.com

Interactive Data Table: Applications of Ferric Sludge in Construction
Application AreaMaterial ProducedKey Research Finding
Ceramics Bricks, Ceramic ProductsFerric sludge can improve mechanical properties and lower the required firing temperature compared to alum sludge. mdpi.com
Cementitious Materials Mortar, ConcreteHeat-treated and ground sludge can be used as a supplementary cementitious material (SCM) due to its pozzolanic properties. mdpi.com
Aggregates Non-structural Concrete (e.g., paving blocks, pipes)Can be used as a partial substitute for fine aggregates (up to 5% by volume) without significant loss of strength. mdpi.com

Environmental Impact and Sustainable Practices

While this compound is effective in wastewater treatment, its use is associated with certain environmental impacts that necessitate careful management and sustainable practices. The coagulation process generates a significant amount of sludge, which requires efficient management to handle the increased volume before dewatering. tridentenergyintl.com Furthermore, the chemical itself can have downstream effects on the receiving environment.

One notable impact is the potential increase in the salinity of the treated water. racoman.com As a salt, this compound increases the total concentration of dissolved salts in the effluent, which can be detrimental to aquatic ecosystems upon discharge and harmful to plants if the water is reused for irrigation. racoman.com The sludge produced can also pose an environmental risk. Studies have found that this compound sludge can contain high concentrations of heavy metals, creating a potential for pollution and chronic harmful effects on aquatic life if it is disposed of without prior treatment. nih.gov Research has also indicated that while the sludge may not exhibit acute toxicity to certain aquatic organisms, it can cause chronic effects, such as impacting the fecundity of some species. nih.gov

Minimizing Secondary Environmental Pollution

To mitigate the environmental impacts associated with this compound use, several sustainable practices and technologies are being implemented and researched. A primary strategy is the optimization of the coagulant dosage. waterandwastewater.com Using the correct amount of this compound is critical, as overdosing can lead to the excessive production of sludge, which increases disposal costs and complicates management. tridentenergyintl.com Jar tests are commonly used to determine the optimal dose based on specific water quality parameters, ensuring effective treatment while minimizing chemical waste. tridentenergyintl.com

Beyond dosage control, other advanced and hybrid approaches are being developed:

Advanced Finishing Treatments: To prevent the release of residual chemicals, post-treatment steps like membrane filtration can be employed to retain iron chloride particles and other contaminants, ensuring the final effluent complies with discharge standards. aijr.org

Nanotechnology: Emerging research is exploring the use of nanomaterials to enhance the coagulation and flocculation performance of this compound, which could potentially reduce the required dosage and subsequent sludge generation. waterandwastewater.com

By implementing these sustainable practices, the secondary environmental pollution associated with this compound treatment can be effectively minimized, aligning its use with goals of environmental stewardship. waterandwastewater.com

Materials Science and Engineering Applications

Metal Etching Processes

Ferric chloride is one of the most widely used etchants in industrial chemical milling and photochemical machining. conardcorp.com Its effectiveness, relative safety, and cost-efficiency make it a preferred choice for selectively dissolving metals to create complex and precise components. conardcorp.comconardcorp.com The etching process is a redox reaction where the ferric ion (Fe³⁺) oxidizes the metal (e.g., Copper, Cu⁰) to its soluble ionic form (Cu²⁺), while being reduced to the ferrous ion (Fe²⁺). alliancechemical.comyoutube.com

Printed Circuit Board (PCB) Manufacturing

In the electronics industry, this compound is a cornerstone chemical for the fabrication of Printed Circuit Boards (PCBs). alliancechemical.com The primary application is the subtractive etching process, where it selectively removes unwanted copper from a copper-clad laminate to reveal the desired circuit patterns.

The process begins with a copper-clad board on which a protective layer, known as a resist, has been applied in the pattern of the final circuit traces. alliancechemical.com The board is then immersed in or sprayed with an aqueous solution of this compound. The exposed copper is rapidly oxidized and dissolved by the etchant, while the copper protected by the resist remains untouched. alliancechemical.com

Several factors are controlled to ensure the precision and efficiency of the etching process, including the concentration of the this compound solution, temperature, and agitation. youtube.com Higher concentrations and temperatures generally lead to faster etching rates. youtube.com

Table 1: Typical Parameters for this compound Etching in PCB Manufacturing

ParameterTypical Value/RangePurpose
Concentration 35-45% by weightTo ensure an effective and controlled rate of copper dissolution.
Temperature 40-50°C (104-122°F)To increase the reaction rate for faster processing.
Agitation Continuous spraying or immersion with movementTo ensure fresh etchant constantly reaches the copper surface for uniform etching.
Etching Time 5-30 minutesVaries based on copper thickness, concentration, and temperature to achieve complete removal of unwanted copper.

Etching of Intricate Medical Devices

The production of intricate and high-precision metal components for the medical industry often relies on photochemical machining (PCM), a process where this compound is a commonly used etchant. elconprecision.comresearchgate.net This technique is ideal for manufacturing complex, two-dimensional parts that are burr-free and stress-free, which is critical for medical implants and surgical instruments. precisionmicro.com

The PCM process is suitable for a wide range of biocompatible metals and alloys used in medical devices, including stainless steel, titanium alloys, and nickel alloys. elconprecision.comfotofab.com this compound is particularly effective for etching stainless steels and nickel-based alloys like Kovar and Invar. conardcorp.com The process involves applying a photoresist to a metal sheet, exposing it to UV light through a photomask of the desired part, and then developing it to create a protective pattern. The sheet is then etched with this compound, which dissolves the unprotected metal. precisionmicro.com This method allows for the creation of components with extremely tight tolerances and complex geometries, such as micro-filters, contacts for implantable devices, and components for pacemakers and stents. fotofab.cometchmachinery.com

Pigment Synthesis (e.g., Prussian Blue)

This compound is a key precursor in the synthesis of the inorganic pigment Prussian Blue, which is iron(III) hexacyanoferrate(II). etchmachinery.com First synthesized in the early 18th century, it is one of the first modern synthetic pigments and is valued for its intense blue color and lightfastness. semanticscholar.org

The synthesis is a straightforward precipitation reaction. When an aqueous solution of this compound is mixed with a solution of potassium ferrocyanide (K₄[Fe(CN)₆]), a deep blue precipitate of Prussian Blue is formed immediately. researchgate.netresearchgate.net

The resulting solid is then filtered, washed, and dried to produce the final pigment powder. researchgate.net The properties of the pigment can be influenced by the reaction conditions and the specific ferrocyanide salt used (e.g., sodium vs. potassium), which can affect characteristics like water solubility. elconprecision.com

Table 2: Synthesis of Prussian Blue Pigment

Reactant 1Reactant 2ProductChemical Equation
This compound (FeCl₃)Potassium ferrocyanide (K₄[Fe(CN)₆])Prussian Blue (Fe₄[Fe(CN)₆]₃)4FeCl₃ + 3K₄[Fe(CN)₆] → Fe₄[Fe(CN)₆]₃ + 12KCl

Polymer Composites and Modification

This compound is also utilized in the field of polymer science to modify the properties of plastics and create advanced composite materials. Its applications include acting as a reinforcing filler and as a doping agent to impart electrical conductivity to otherwise insulating polymers.

Reinforcement of Polyethylene

Research has shown that this compound can be used as a reinforcing agent to improve the mechanical properties of high-density polyethylene (HDPE). arcjournals.orgresearchgate.net When this compound is incorporated as a filler into the HDPE matrix, it can lead to significant enhancements in the material's strength and durability.

In one study, HDPE was reinforced with varying weight percentages of this compound. The results indicated a direct correlation between the amount of this compound added and the improvement in several key mechanical properties.

Table 3: Effect of this compound Reinforcement on HDPE Mechanical Properties

PropertyImprovement with FeCl₃ Filler
Tensile Strength Increased by up to 55%
Impact Strength Improved by approximately 41%
Hardness Increased by up to 14%
Modulus of Elasticity Showed a significant increase

Source: Data compiled from research on HDPE/FeCl₃ composites. arcjournals.orgresearchgate.net

The study concluded that the addition of this compound filler enhances the tensile strength, impact resistance, and hardness of the HDPE composite material. arcjournals.orgresearchgate.net

Doping of Conductive Polymers (e.g., Polyacetylene, Polyaniline)

Intrinsically conductive polymers (ICPs) are a class of organic materials that can conduct electricity. The conductivity of these polymers can be dramatically increased through a process called doping. This compound has proven to be an effective p-type dopant for several conductive polymers, most notably polyaniline (PAni) and polyacetylene. akademiabaru.comusm.my

When used as a dopant, this compound acts as an oxidizing agent. researchgate.netakademiabaru.com It removes electrons from the polymer chain, creating positive charge carriers (polarons and bipolarons) that are mobile along the polymer backbone, thus enabling electrical conductivity. In the case of polyaniline, FeCl₃ can act as a secondary dopant, causing a structural rearrangement of the polymer chains from a coiled form to a more extended conformation, which further enhances conductivity. akademiabaru.com Studies have shown that the addition of this compound can significantly increase the electrical conductivity of polymer films. researchgate.netakademiabaru.com

Effects on Thermal Stability and Combustion Properties of Nanofibers

The incorporation of this compound (FeCl₃) into polymer nanofibers has been a subject of significant research, demonstrating notable improvements in their thermal stability and combustion properties. This enhancement is particularly evident in studies involving polyacrylonitrile (PAN) composite nanofibers produced through electrospinning. The addition of this compound influences the thermal degradation pathways of the polymer, leading to increased resistance to heat and flame.

Research indicates that this compound acts as a Lewis acid, which can coordinate with the strongly electronegative groups within the polymer structure, such as the nitrile group (–CN) in PAN. researchgate.nettandfonline.com This interaction is believed to catalyze cross-linking reactions, dehydrogenation, and cyclization within the polymer at elevated temperatures. tandfonline.comresearchgate.netresearchgate.net These reactions promote the formation of a stable, cross-linked, and aromatized char structure, which is more resistant to thermal decomposition than the original polymer. tandfonline.comresearchgate.net

Studies utilizing thermogravimetric analysis (TGA) have quantitatively demonstrated the enhanced thermal stability of PAN/FeCl₃ nanocomposite fibers. The presence of this compound leads to a notable increase in the onset temperature of thermal decomposition, the temperature of maximum decomposition, and the amount of charred residue left at high temperatures. researchgate.netresearchgate.nettandfonline.com For instance, the addition of even small weight percentages of FeCl₃ to PAN nanofibers can significantly elevate the temperature at which the material begins to degrade and increase the final char yield. researchgate.net This catalytic effect promotes carbonization and the formation of graphite sheets within the char residue. researchgate.net

The following tables present detailed research findings on the thermal properties of polyacrylonitrile nanofibers with varying concentrations of this compound.

Table 1: Thermal Stability of PAN/FeCl₃ Nanocomposite Fibers This table outlines the effect of different weight percentages of this compound on the thermal decomposition characteristics of polyacrylonitrile (PAN) nanofibers, as determined by thermogravimetric analysis (TGA).

MaterialOnset Decomposition Temp. (°C)Max. Decomposition Temp. (°C)Char Residue at 700°C (%)
Pure PAN Nanofibers290.3297.841.3
PAN / 1 wt.% FeCl₃303.1305.446.2
PAN / 3 wt.% FeCl₃299.8302.148.5
PAN / 5 wt.% FeCl₃292.1299.650.1

Table 2: Combustion Properties of PAN/FeCl₃ Composite Nanofibers This table shows the impact of this compound on the combustion behavior of polyacrylonitrile (PAN) composite nanofibers, specifically focusing on the peak heat release rate (pHRR).

MaterialPeak Heat Release Rate (pHRR) (W/g)
Pure PAN Nanofibers215.3
PAN / 1 wt.% FeCl₃189.6
PAN / 3 wt.% FeCl₃165.2
PAN / 5 wt.% FeCl₃158.7

Note: Data reflects findings from Micro Combustion Calorimeter (MCC) analyses, demonstrating that increasing FeCl₃ content improves the combustion properties by reducing the heat release rate. researchgate.net

Advanced Analytical and Spectroscopic Characterization in Ferric Chloride Research

Spectroscopic Techniques for Structural and Compositional Analysis

Spectroscopic techniques are indispensable tools in the study of ferric chloride, offering non-destructive and highly sensitive means of analysis. Each technique probes different aspects of the compound's properties, from vibrational modes of chemical bonds to the electronic environment of the iron atom.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for investigating the vibrational modes of molecules, providing information about the functional groups and the presence of water of hydration in this compound samples. The FT-IR spectrum of this compound hexahydrate (FeCl₃·6H₂O) displays characteristic absorption bands related to the coordinated water molecules and Fe-O bonding. researchgate.net For instance, a broad band in the region of 3300-3400 cm⁻¹ is indicative of the O-H stretching vibrations of water molecules, and its presence can confirm the hydrated state of the compound. researchgate.netacs.org

The interaction of this compound with other materials can also be monitored using FT-IR. For example, when incorporated into polymers, changes in the FT-IR spectrum can indicate phase transformations and interactions between the this compound and the polymer matrix. researchgate.netresearchgate.net In studies of cellulose degradation, FT-IR has been used to identify the formation of new functional groups and degradation products, such as iron(II) oxalate, which exhibits characteristic bands around 1620, 1358, 1313, and 814 cm⁻¹. morana-rtd.com

Table 1: Characteristic FT-IR Absorption Bands in this compound Related Samples

Wavenumber (cm⁻¹)AssignmentReference
3300-3400O-H stretching of coordinated water researchgate.netacs.org
~1620C=O stretching (in iron(II) oxalate) morana-rtd.com
~1358Symmetric C-O stretching (in iron(II) oxalate) morana-rtd.com
~1313Symmetric C-O stretching (in iron(II) oxalate) morana-rtd.com
~814O-C=O bending (in iron(II) oxalate) morana-rtd.com

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative information about the elemental composition and chemical states of the elements within the top 5-10 nanometers of a material's surface. wikipedia.org For this compound, XPS is instrumental in confirming the +3 oxidation state of iron and in studying the nature of the iron-chlorine bond.

The XPS spectrum of this compound shows characteristic peaks for iron (Fe) and chlorine (Cl). The Fe 2p region typically exhibits two main peaks, Fe 2p₃/₂ and Fe 2p₁/₂, due to spin-orbit splitting. The binding energy of the Fe 2p₃/₂ peak for Fe(III) in this compound is observed around 711.5 eV to 711.8 eV. researchgate.netacs.org This value is higher than that for metallic iron (around 706.7 eV) and Fe(II) compounds, allowing for the clear distinction of the oxidation state. thermofisher.com The Cl 2p spectrum shows a doublet corresponding to Cl 2p₃/₂ and Cl 2p₁/₂, with binding energies around 198.3 eV and 200.0 eV, respectively, which are characteristic of chloride ions. researchgate.net

XPS studies on the interaction of this compound with other materials, such as in the formation of graphite intercalation compounds or complexes with organic molecules, reveal shifts in the binding energies that provide insights into charge transfer and coordination. acs.orgresearchgate.netnih.gov

Table 2: Typical XPS Binding Energies for this compound

ElementCore LevelBinding Energy (eV)Reference
Iron (Fe)Fe 2p₃/₂~711.5 - 711.8 researchgate.netacs.org
Iron (Fe)Fe 2p₁/₂~724.5 researchgate.net
Chlorine (Cl)Cl 2p₃/₂~198.3 - 198.8 researchgate.netresearchgate.net
Chlorine (Cl)Cl 2p₁/₂~200.0 researchgate.netresearchgate.net

UV/Visible spectroscopy measures the electronic transitions between orbitals in a molecule or ion, providing information about the electronic structure, concentration, and coordination environment of the species in solution. geologyscience.ru Aqueous solutions of this compound exhibit characteristic absorption bands in the UV-Vis region that arise from ligand-to-metal charge transfer (LMCT) transitions. geologyscience.ru

The speciation of this compound in aqueous and non-aqueous solutions is highly dependent on factors such as pH, chloride concentration, and the presence of other ligands. This complexity is reflected in the UV-Vis spectra. For instance, in aqueous solutions, various chloro-aqua complexes and hydrolysis products of Fe(III) are formed, each with distinct absorption features. geologyscience.rugeologyscience.ruosu.edu The Fe³⁺(aq) ion has an absorption maximum around 240 nm, while its first hydrolysis product, Fe(OH)²⁺, shows a maximum at approximately 300 nm. cdnsciencepub.com

As the chloride concentration increases, a series of this compound complexes such as FeCl²⁺, FeCl₂⁺, FeCl₃(aq), and FeCl₄⁻ are formed, leading to shifts in the absorption bands to longer wavelengths (red shift). geologyscience.rugeologyscience.ruresearchgate.net For example, in hydrochloric acid solutions, peaks can be observed at wavelengths such as 313 nm and 364 nm, which are attributed to the formation of higher chloro-complexes. researchgate.net

Table 3: UV/Visible Absorption Maxima (λmax) for Various Fe(III) Species

Fe(III) Speciesλmax (nm)Reference
Fe³⁺(aq)~240 cdnsciencepub.com
Fe(OH)²⁺~300 cdnsciencepub.com
FeCl₃ (in solution)~292 researchgate.net
FeCl₄⁻~314, ~364 researchgate.net

Mössbauer spectroscopy is a highly sensitive technique for studying the nuclear environment of specific isotopes, with ⁵⁷Fe being the most common. It provides detailed information about the oxidation state, spin state, coordination geometry, and magnetic properties of iron in a sample. uni-mainz.de

The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ), quadrupole splitting (ΔEₐ), and, in magnetically ordered materials, the hyperfine magnetic field (Hhf). For high-spin Fe(III) compounds like this compound, the isomer shift is typically in the range of +0.2 to +0.5 mm/s (relative to iron metal), which is characteristic of the +3 oxidation state. aps.org

Anhydrous this compound is antiferromagnetic at low temperatures, with a Néel temperature (Tₙ) of about 8.76 K. aps.org Below this temperature, its Mössbauer spectrum exhibits a six-line pattern due to magnetic hyperfine splitting, with a hyperfine field of approximately 495 kOe at very low temperatures. aps.org Above the Néel temperature, in the paramagnetic state, the spectrum typically shows a single line or a doublet due to quadrupole splitting. For this compound hexahydrate (FeCl₃·6H₂O), the spectrum often shows a quadrupole doublet, indicating a non-cubic electric field gradient at the iron nucleus.

Table 4: Representative Mössbauer Parameters for this compound Compounds

Compound/StateIsomer Shift (δ) (mm/s)Quadrupole Splitting (ΔEₐ) (mm/s)Hyperfine Field (Hhf) (kOe)TemperatureReference
Anhydrous FeCl₃--4954.2 K aps.org
FeCl₃-doped polymer0.300.35-Room Temp. aps.org
FeCl₃·6H₂O mixture0.40 - 0.500.50 - 0.80-Room Temp. researchgate.net

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. Since Fe(III) has a d⁵ electron configuration, it is paramagnetic and thus EPR active. EPR spectroscopy provides valuable information about the electronic structure, coordination environment, and magnetic properties of the iron center.

High-spin Fe(III) (S = 5/2) in this compound and its complexes typically exhibits a complex EPR spectrum due to zero-field splitting (ZFS). The appearance of the spectrum is highly sensitive to the symmetry of the ligand field around the iron ion. In systems with low symmetry (rhombic), a characteristic signal is often observed at a g-value of approximately 4.3. nih.gov In more axial or cubic environments, signals around g = 2 are common. researchgate.net For instance, frozen solutions of some this compound complexes display rhombic ferric signals around g = 8.0, 4.0, and 2.0. researchgate.net The precise g-values and the presence of multiple signals can be used to deduce information about the rhombicity and the coordination sphere of the iron(III) ion. researchgate.netunam.mx

Magnetic Circular Dichroism (MCD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. It is a powerful tool for probing the electronic structure of paramagnetic species, including Fe(III) complexes. MCD spectra can provide detailed information about the nature of electronic transitions, such as d-d transitions and ligand-to-metal charge transfer (LMCT) bands, and can help to resolve transitions that overlap in conventional absorption spectra. nih.gov

The MCD spectra of high-spin Fe(III) complexes are characterized by temperature-dependent signals known as "C-terms," which can be used to gain insight into the ground state magnetic properties. nih.gov The technique is particularly useful for distinguishing between different types of electronic transitions and for studying the effects of solvent and ligand environment on the electronic structure of this compound complexes. nih.govresearchgate.net For example, the MCD spectra of Fe(III) heme complexes with different ligands have been shown to be sensitive to the solvent polarity, providing information on the nature of the visible absorption bands. nih.gov

Diffraction Methods for Crystalline and Solution Structures

Diffraction techniques are fundamental in determining the atomic arrangement of this compound, both in its solid, crystalline form and when dissolved in solutions, where it forms various complex species.

X-ray Diffraction (XRD) of Solids and Solutions

X-ray Diffraction (XRD) is a powerful technique used to characterize the crystal structure of solid materials and to understand solute structure in solutions.

In the solid state, anhydrous iron(III) chloride possesses a rhombohedral lattice and adopts the Bismuth triiodide (BiI₃) crystal structure. bris.ac.ukwikipedia.org In this arrangement, each iron(III) center is octahedrally coordinated by six chloride ligands. bris.ac.ukmaterialsproject.org The structure is layered, consisting of two-dimensional sheets oriented in the (0, 0, 1) direction. materialsproject.org

When dissolved in water, the structure becomes more complex. XRD studies of aqueous solutions have revealed the presence of various hydrated and chloro complexes. The specific species present depend on the concentration of the this compound. bris.ac.uk In dilute solutions, the dominant species is the hexaaquairon(III) ion, [Fe(H₂O)₆]³⁺. bris.ac.uksemanticscholar.org As the concentration increases, chloride ions begin to displace the water molecules in the coordination sphere, leading to the formation of species such as [FeCl(H₂O)₅]²⁺ and trans-[FeCl₂(H₂O)₄]⁺. bris.ac.uksemanticscholar.orgnih.gov In highly concentrated solutions and deliquescent products, the tetrahedral tetrachloroferrate anion, [FeCl₄]⁻, becomes a significant component. wikipedia.orgsemanticscholar.org Several hydrated crystalline forms of this compound have been identified, each with a distinct structure, such as trans-[Fe(H₂O)₄Cl₂]Cl·2H₂O for the hexahydrate. bris.ac.ukwikipedia.org

Fe(III) Species in Aqueous this compound Solutions Identified by Diffraction Methods
Concentration RangeDominant SpeciesCoordination Geometry
Dilute (0.1–1 mol dm⁻³)[Fe(H₂O)₆]³⁺, [FeCl(H₂O)₅]²⁺Octahedral
Concentrated (3–4 mol dm⁻³)[FeCl₂(H₂O)₄]⁺Octahedral (trans)
Deliquescent Product[FeCl₄]⁻, [FeCl₂(H₂O)₄]⁺Tetrahedral, Octahedral

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a specialized technique that provides information on the local atomic environment around a specific element. scispace.com For this compound, it is particularly useful for probing the local structure around the iron cations in solutions and disordered materials. mdpi.com

EXAFS studies on aqueous solutions of this compound complement XRD data by providing precise measurements of bond lengths and coordination numbers for the iron(III) ion's immediate surroundings. semanticscholar.org Research has shown that in solutions with low concentrations, the first coordination sphere around the iron atom is occupied by five water molecules at a distance of approximately 2.095 Å and one chloride ion at a distance of about 2.33 Å. mdpi.com As the concentration and temperature increase, a water molecule can be substituted by another chloride ion, forming a neutral Fe[Cl₂(H₂O)₄]⁰ complex. mdpi.com In concentrated solutions with an excess of chloride, the trans-[FeCl₂(H₂O)₄]⁺ complex is the dominant species. nih.gov The Fe-Cl bond distance in this complex is slightly longer than in the [FeCl(H₂O)₅]²⁺ species. nih.gov

Local Structure around Fe(III) in Aqueous Solutions from EXAFS Data
SpeciesFe-O Bond Distance (Å)Fe-Cl Bond Distance (Å)Coordination Number (H₂O)Coordination Number (Cl)
[FeCl(H₂O)₅]²⁺2.095 (±0.005)2.33 (±0.02)51
trans-[FeCl₂(H₂O)₄]⁺-Slightly longer than in [FeCl(H₂O)₅]²⁺42

Thermal Analysis Techniques

Thermal analysis methods are employed to study the effect of heat on materials, providing information on thermal stability, phase transitions, and decomposition mechanisms.

Thermogravimetric Analysis (TGA) / Derivative Thermogravimetry (DTG)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. libretexts.org Derivative Thermogravimetry (DTG) is the first derivative of the TGA curve, which shows the rate of mass change and helps to pinpoint the precise temperatures at which the most significant thermal events occur. youtube.comresearcher.life

The thermal decomposition of hydrated this compound, FeCl₃·6H₂O, has been studied using TGA. The process involves several distinct stages of mass loss corresponding to dehydration (loss of water molecules) and subsequent decomposition. doaj.orguel.br The thermogravimetric curves show that the initial mass loss, an endothermic process, is due to the release of water of hydration. uel.br This is followed by decomposition at higher temperatures, where chloride is released at approximately 207°C and a dehydroxylation process occurs around 437°C. uel.br The final product of the thermal decomposition in air is typically ferric oxide (Fe₂O₃). doaj.orguel.br Between 300 and 500 °C, FeCl₃ can transform into ferric oxide (Fe₂O₃) or magnetite (Fe₃O₄). researchgate.net

Thermal Decomposition Stages of this compound Hydrate (FeCl₃·6H₂O)
Temperature RangeProcessDTG Peak Temperature
~100°C - 200°CDehydration (Loss of H₂O)-
~207°CDecomposition (Release of Chloride)~207°C
~437°CDehydroxylation~437°C
>500°CFormation of Iron Oxide (Fe₂O₃)-

Elemental and Quantitative Analysis Methods

These methods are crucial for determining the elemental makeup of a sample and quantifying the concentration of each element with high precision and accuracy.

Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES)

Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES), is an analytical technique used for the detection of chemical elements. wikipedia.org The method uses a high-temperature plasma to excite atoms and ions, causing them to emit electromagnetic radiation at wavelengths characteristic of a particular element. wikipedia.orglibretexts.org The intensity of this emission is directly proportional to the concentration of the element in the sample. wikipedia.org

ICP-AES is a highly sensitive and selective method for determining the elemental composition of samples containing iron compounds. whitman.edu It is widely used for the analysis of trace elements in various matrices, including water and digested solids. libretexts.orgdrawellanalytical.com When analyzing for iron, it is important to prepare samples carefully, often using nanopure water to avoid contamination from external sources, especially when detecting low concentrations. libretexts.org The technique allows for the simultaneous analysis of about 60 different elements with a single plasma source, offering significant advantages over other methods like Flame Atomic Absorption Spectroscopy (FAAS). whitman.edu

Typical Performance of ICP-AES for Iron Analysis
ParameterValueNotes
Common Emission Wavelengths (nm)238.204, 259.940Selection depends on potential spectral interferences.
Typical Detection Limits< 0.1 mg/LAchievable in interference-free matrices. ecn.nl
Dynamic RangeLargeSuperior to FAAS, which is limited by Beer's law. whitman.edu

Gravimetric and Volumetric Titration

Gravimetric and volumetric methods represent classical, yet highly accurate and reliable, techniques for the quantitative analysis of this compound. These methods are fundamental in analytical chemistry for determining the concentration of iron in a given sample.

Gravimetric Analysis

Gravimetric analysis is a quantitative method that relies on the measurement of mass. The principle behind the gravimetric determination of iron from a this compound sample involves the selective precipitation of iron ions from solution as an insoluble compound. This precipitate is then filtered, dried, and weighed. The mass of the precipitate is used to calculate the quantity of iron in the original sample.

The most common procedure involves precipitating iron(III) ions as hydrous iron(III) oxide (Fe₂O₃·nH₂O) or iron(III) hydroxide (Fe(OH)₃). put.poznan.pl The steps are as follows:

Sample Preparation : A precisely weighed sample of this compound is dissolved in water. To ensure all iron is in the +3 oxidation state, an oxidizing agent like nitric acid (HNO₃) is often added, and the solution is boiled. put.poznan.plstudylib.netuomustansiriyah.edu.iq

Precipitation : The solution is heated, and a precipitating agent, typically an aqueous solution of ammonia (NH₃) or ammonium hydroxide (NH₄OH), is added. uomustansiriyah.edu.iqscribd.com This creates a basic environment, causing the formation of a gelatinous, reddish-brown precipitate of iron(III) hydroxide. put.poznan.plscribd.com

Digestion : The precipitate is typically digested by allowing it to stand in the hot mother liquor for a period. uomustansiriyah.edu.iq This process promotes the formation of larger, purer particles that are easier to filter.

Filtration and Washing : The precipitate is separated from the solution using ashless filter paper. uomustansiriyah.edu.iqscribd.com It is then washed with a dilute solution of ammonium nitrate (NH₄NO₃) to remove any adsorbed impurities without causing the precipitate to revert to a colloidal state (peptization). uomustansiriyah.edu.iq

Ignition (Calcination) : The filter paper containing the precipitate is transferred to a crucible of known mass. The crucible is heated intensely in a furnace. uomustansiriyah.edu.iq This process burns off the filter paper and converts the iron(III) hydroxide into the chemically stable iron(III) oxide (Fe₂O₃), a compound of definite stoichiometry. put.poznan.plscribd.comscribd.com

Weighing and Calculation : After cooling in a desiccator, the crucible and the resulting Fe₂O₃ are weighed. The process of heating, cooling, and weighing is repeated until a constant mass is achieved. put.poznan.pl The mass of the Fe₂O₃ is then used to calculate the percentage of iron in the original this compound sample using a gravimetric factor. put.poznan.pl

Table 1: Example Data from Gravimetric Analysis of a this compound Sample

ParameterTrial 1Trial 2Trial 3
Initial Mass of this compound Sample (g)0.40120.40550.4031
Mass of Crucible + Fe₂O₃ (g)25.654825.881225.7605
Mass of Empty Crucible (g)25.454225.679125.5589
Mass of Fe₂O₃ (g)0.20060.20210.2016
Calculated Mass of Fe (g)0.14030.14130.1410
Percentage of Fe in Sample (%)34.9734.8534.98

Volumetric Titration

Volumetric analysis, or titration, involves determining the concentration of a substance by measuring the volume of a standard solution (titrant) required to react completely with it. For this compound, the most common methods are complexometric and redox titrations.

Complexometric Titration

This is one of the most prevalent methods for determining the concentration of Fe³⁺ ions. It is based on the formation of a stable, water-soluble complex between the metal ion and a complexing agent.

Principle : The titrant is typically a standard solution of ethylenediaminetetraacetic acid (EDTA), often represented as H₄Y. EDTA is a hexadentate ligand that forms a very stable 1:1 complex with most metal ions, including Fe³⁺.

Procedure : The titration is performed in an acidic solution, typically at a pH of 2-3. ysi.com This acidic condition is crucial as it ensures the stability of the Fe³⁺-EDTA complex while preventing the formation of iron hydroxides. mt.comresearchgate.net A chemical indicator, such as sulfosalicylic acid, is added to the this compound solution. This indicator forms a colored complex with the Fe³⁺ ions (e.g., reddish-purple). As the EDTA solution is added, it progressively binds with the free Fe³⁺ ions. At the endpoint, when all the Fe³⁺ has been complexed by the EDTA, the indicator is released, resulting in a distinct color change (e.g., to light yellow). The endpoint can also be detected potentiometrically. ysi.com

Table 2: Example Data from Complexometric Titration of a this compound Solution

ParameterTrial 1Trial 2Trial 3
Volume of this compound Solution (mL)25.0025.0025.00
Concentration of Standard EDTA Solution (mol/L)0.05000.05000.0500
Final Burette Reading (mL)34.5534.8034.65
Initial Burette Reading (mL)0.100.300.15
Volume of EDTA Used (mL)34.4534.5034.50
Moles of EDTA (mol)0.0017230.0017250.001725
Moles of Fe³⁺ (mol)0.0017230.0017250.001725
Concentration of this compound (mol/L)0.06890.06900.0690

Redox Titration

Redox titrations for this compound involve reactions that change the oxidation state of iron. Since iron in this compound is already in its higher stable oxidation state (+3), a two-step process is generally required.

Reduction of Fe³⁺ to Fe²⁺ : Before titration, the ferric ions in the sample must be quantitatively reduced to ferrous ions (Fe²⁺). gantep.edu.trlibretexts.org This is achieved using a suitable reducing agent, such as stannous chloride (SnCl₂) or metallic zinc (in a Jones reductor). gantep.edu.tr911metallurgist.com Any excess reducing agent must be removed or neutralized before the titration step to prevent it from reacting with the titrant. gantep.edu.tr

Titration of Fe²⁺ : The resulting solution containing Fe²⁺ is then titrated with a standard solution of a strong oxidizing agent. Common oxidizing titrants include potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇). gantep.edu.trlibretexts.org911metallurgist.com The endpoint is detected by a sharp change in color. For instance, with potassium permanganate, the endpoint is signaled by the first persistent pink color from a slight excess of the intensely purple MnO₄⁻ ion. libretexts.org

An alternative redox method involves the reaction of ferric ions with an excess of potassium iodide (KI). The Fe³⁺ oxidizes the iodide (I⁻) to iodine (I₂), and the liberated iodine is then titrated with a standard solution of sodium thiosulfate (Na₂S₂O₃), using starch as an indicator. nih.govgoogle.com

Q & A

Q. What are the key physicochemical properties of ferric chloride that influence its reactivity in aqueous solutions?

this compound (FeCl₃) exhibits strong hygroscopicity, forming hydrated complexes (e.g., FeCl₃·6H₂O) in solution. Its electrochemical properties enable oxidation-reduction reactions, such as oxidizing metals (e.g., Cu) under acidic conditions. The hydrolysis of FeCl₃ generates hydroxy this compound species (e.g., [Fe(H₂O)₆]³⁺ → [Fe(OH)(H₂O)₅]²⁺ + H⁺), critical for coagulation in water treatment . To prepare stable solutions, dissolve FeCl₃·6H₂O in deionized water (e.g., 0.83 g in 10 mL H₂O) and adjust pH to avoid excessive free acid, which can interfere with redox activity .

Q. How is this compound utilized as a catalyst in organic synthesis, and what parameters govern its efficiency?

FeCl₃ acts as a Lewis acid catalyst in Friedel-Crafts alkylation and acylations, facilitating electron-deficient intermediate formation. Key parameters include:

  • Concentration : 0.4–0.6% w/v for optimal electron transfer .
  • Solvent compatibility : Works best in aprotic solvents (e.g., dichloromethane).
  • Temperature : Reactions often proceed at 25–40°C, avoiding decomposition (>100°C) . Methodological validation involves monitoring reaction progress via TLC or spectrophotometry .

Q. What standardized protocols exist for preparing this compound reagents in laboratory settings?

For coagulation studies, dissolve FeCl₃·6H₂O to achieve 40% w/w solutions (density ~1.43 g/cm³). Ensure low ferrous chloride (FeCl₂) content (<0.4%) to prevent redox interference. Calibrate pH to ≤2 using HCl to stabilize the solution . For spectroscopic assays (e.g., cefixime quantification), use 0.3–0.5% w/v FeCl₃ with 0.1–0.3% w/v 1,10-phenanthroline, heating at 35–40°C for 15–25 min .

Advanced Research Questions

Q. How can factorial design optimize this compound dosage in coagulation-flocculation processes for wastewater treatment?

A response surface methodology (RSM) with four factors (FeCl₃ dose, phosphate dose, agitation speed) and two repetitions is recommended. For example:

  • Factor ranges : FeCl₃ (50–150 mg/L), PO₄³⁻ (10–30 mg/L), fast agitation (100–200 rpm), slow agitation (20–40 rpm).
  • Response variables : COD reduction, turbidity, total phosphorus. Statistical analysis (ANOVA) identifies interactions; e.g., excess FeCl₃ may increase sludge volume, requiring trade-off optimization .

Q. What experimental strategies resolve contradictions in this compound’s efficacy as an etching agent for printed circuit boards (PCBs)?

Conflicting reports on etching uniformity often arise from variable parameters:

  • Temperature : Maintain 35–45°C for consistent etch rates (0.5–1.0 µm/min).
  • Agitation : Mechanical stirring prevents Fe³⁺-byproduct accumulation, ensuring even copper removal .
  • Concentration : 40–45% FeCl₃ minimizes undercutting. Validate via profilometry and SEM imaging .

Q. How do fractional factorial designs enhance the synthesis of superparamagnetic iron oxide nanoparticles (SPIONs) using this compound?

A 2⁵⁻¹ fractional factorial design evaluates five factors (Fe³⁺/Fe²⁺ molar ratio, pH, temperature, reaction time, surfactant concentration) with 16 experimental runs. Key findings:

  • Primary effects : Fe³⁺/Fe²⁺ = 2:1 and pH 10–12 dominate particle size (10–20 nm).
  • Interactions : Surfactant type (e.g., citrate) and temperature (60–80°C) control crystallinity. Characterize via XRD, VSM, and TEM to correlate parameters with magnetic properties .

Q. What methodologies address spectral interference in this compound-based spectrophotometric assays?

For drug quantification (e.g., cefixime), use a central composite design (CCD) with three factors:

  • Variables : FeCl₃ concentration (0.4–0.6% w/v), reagent volume (1.5–2.5 mL), reaction time (20–40 min).
  • Validation : Calculate LOD (0.1–0.3 µg/mL) and LOQ (0.3–1.0 µg/mL) via calibration curves (R² > 0.995). Correct for matrix effects using standard addition or derivative spectroscopy .

Methodological Considerations

Q. How to analyze conflicting data on this compound’s role in phosphate removal from wastewater?

Discrepancies arise from competing mechanisms:

  • Adsorption : Fe³⁺ binds PO₄³⁻ via ligand exchange (pH 4–6).
  • Precipitation : Forms FePO₄ at pH > 7. Resolve via sequential extraction (e.g., SMT protocol) to quantify adsorbed vs. precipitated phosphorus .

Q. What quality control measures ensure reproducibility in this compound reagent preparation?

  • Purity : Certify FeCl₃ ≥ 99% via ICP-OES, with FeCl₂ < 0.4% to avoid redox side reactions .
  • Storage : Use amber bottles at 4°C; shelf life ≤6 months.
  • Calibration : Validate with standard compounds (e.g., aspirin) in colorimetric tests .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.